[2-(Furan-2-yl)pyridin-3-yl]methanamine
CAS No.: 1255637-17-2
Cat. No.: VC3194897
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Furan-2-yl)pyridin-3-yl]methanamine - 1255637-17-2](/images/structure/VC3194897.png)
Specification
CAS No. | 1255637-17-2 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | [2-(furan-2-yl)pyridin-3-yl]methanamine |
Standard InChI | InChI=1S/C10H10N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2 |
Standard InChI Key | MEASYBNGICNMRI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)C2=CC=CO2)CN |
Canonical SMILES | C1=CC(=C(N=C1)C2=CC=CO2)CN |
Introduction
Chemical Properties
Structural Characteristics
[2-(Furan-2-yl)pyridin-3-yl]methanamine possesses a unique molecular architecture that combines two distinct heterocyclic systems. The compound's structure features:
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A pyridine ring with nitrogen at position 1
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A furan ring attached at the 2-position of the pyridine
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A methanamine (CH₂NH₂) group at the 3-position of the pyridine
This structural arrangement creates a molecule with multiple functional sites capable of participating in various chemical reactions and interactions with biological targets.
Basic Chemical Data
The following table summarizes the key chemical data for [2-(Furan-2-yl)pyridin-3-yl]methanamine:
Parameter | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₂Cl₂N₂O |
Molecular Weight | 174.2 g/mol | 247.12 g/mol |
CAS Number | Not specified in results | 2097967-75-2 |
IUPAC Name | [2-(furan-2-yl)pyridin-3-yl]methanamine | [2-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride |
SMILES | C1=CC(=C(N=C1)C2=CC=CO2)CN | C1=CC(=C(N=C1)C2=CC=CO2)CN.Cl.Cl |
The compound contains multiple functional groups that contribute to its chemical behavior and reactivity patterns. The primary amine group (-CH₂NH₂) is capable of participating in various reactions typical of amines, while the heterocyclic rings provide additional sites for chemical modifications.
Synthesis Methods
General Synthetic Approaches
Physical Properties
Physical State and Appearance
While specific data for [2-(Furan-2-yl)pyridin-3-yl]methanamine is limited in the search results, inferences can be made based on similar compounds. Typically, compounds of this class exist as:
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Free base: Often a colorless to pale yellow solid or oil at room temperature
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Dihydrochloride salt: Typically a crystalline solid with improved stability
Comparative Physical Properties
Based on data from structurally related compounds, the following physical properties can be estimated for [2-(Furan-2-yl)pyridin-3-yl]methanamine:
It should be noted that these are estimated values based on structural analogs and may vary slightly for the specific compound of interest.
Spectroscopic Characterization
Standard Analytical Methods
The structural confirmation and purity assessment of [2-(Furan-2-yl)pyridin-3-yl]methanamine typically involves several complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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¹H NMR for proton environments
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¹³C NMR for carbon frameworks
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2D techniques (COSY, HSQC, HMBC) for structural confirmation
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Mass Spectrometry (MS)
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Molecular weight confirmation
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Fragmentation pattern analysis
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Infrared Spectroscopy (IR)
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Functional group identification
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N-H stretching vibrations of the primary amine
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C=N stretching of the pyridine ring
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Furan ring vibrations
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X-ray Crystallography (for crystalline forms)
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Definitive 3D structural confirmation
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Packing arrangements in solid state
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Spectral Characteristics
Based on the molecular structure and related compounds, [2-(Furan-2-yl)pyridin-3-yl]methanamine would be expected to show characteristic spectral features:
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¹H NMR: Signals for the aromatic protons of both heterocyclic rings (typically δ 6.5-8.5 ppm), methylene protons adjacent to the amine (typically δ 3.8-4.2 ppm), and amine protons (δ 1.5-2.0 ppm, broad).
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¹³C NMR: Signals for the aromatic carbons of the heterocyclic rings (δ 110-160 ppm) and the methylene carbon (δ 40-45 ppm).
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IR: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹), and furan ring vibrations.
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MS: Molecular ion peak at m/z 174 (corresponding to the molecular weight of the free base), with characteristic fragmentation patterns involving loss of the amine group.
Biological Activities
Related Compound Activities
Structurally related furan-pyridine compounds have been investigated for:
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Anticancer properties, including reduction of cell proliferation and induction of apoptosis in certain cancer cell lines
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Anti-inflammatory activities
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Central nervous system effects
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Antimicrobial properties
These activities suggest potential research directions for [2-(Furan-2-yl)pyridin-3-yl]methanamine, although specific biological evaluations would be necessary to confirm any pharmacological properties.
Research Applications
Medicinal Chemistry Applications
[2-(Furan-2-yl)pyridin-3-yl]methanamine serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for versatile chemical modifications, making it suitable for various research applications in medicinal chemistry:
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As a scaffold for the development of novel bioactive compounds
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In structure-activity relationship (SAR) studies
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For fragment-based drug discovery approaches
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In the synthesis of compound libraries for high-throughput screening
Chemical Research Utility
Beyond medicinal chemistry, this compound has potential applications in:
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Development of novel materials with specific electronic properties
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Coordination chemistry, as a ligand for metal complexes
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Catalyst development for organic transformations
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Chemical biology tools for probing biological systems
The presence of multiple functional groups provides opportunities for selective chemical modifications, enabling its use as a versatile intermediate in various synthetic pathways.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with [2-(Furan-2-yl)pyridin-3-yl]methanamine, differing in the relative positions of the heterocyclic rings or the amine group. The following table compares key properties of these structural analogs:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
[2-(Furan-2-yl)pyridin-3-yl]methanamine | 2097967-75-2 (salt) | C₁₀H₁₀N₂O | 174.2 | Reference compound |
(2-(Furan-3-yl)pyridin-3-yl)methanamine | 1823607-62-0 | C₁₀H₁₀N₂O | 174.2 | Furan-3-yl instead of furan-2-yl |
[6-(furan-2-yl)pyridin-3-yl]methanamine | 441055-75-0 | C₁₀H₁₀N₂O | 174.2 | Furan at position 6 of pyridine |
(5-(Furan-2-yl)pyridin-3-yl)methanamine | 1346687-17-9 | C₁₀H₁₀N₂O | 174.2 | Furan at position 5 of pyridine |
(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE | Not specified | C₁₀H₁₀N₂O | 174.2 | Reversed connection between rings |
These structural variations highlight the diversity within this chemical class and the potential for different biological and chemical properties despite similar molecular compositions .
Isomeric Relationships
The positional isomers of [2-(Furan-2-yl)pyridin-3-yl]methanamine differ primarily in:
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The connection point between the furan and pyridine rings
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The position of the methanamine group relative to the heterocyclic connection
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The orientation of the furan ring (2-substituted vs. 3-substituted)
These variations can significantly impact the three-dimensional shape of the molecules, their reactivity patterns, and their interactions with biological targets. Such structural differences are particularly relevant in drug discovery, where small changes in molecular geometry can dramatically alter binding affinities and biological activities.
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